NONYL 2-[(4-(DIPHENYLAMINO)-6-{[2-(NONYLOXY)-2-OXOETHYL]SULFANYL}-1,3,5-TRIAZIN-2-YL)SULFANYL]ACETATE
Overview
Description
Dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate is an organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine core substituted with diphenylamino and thioacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diphenylamino Groups: The diphenylamino groups are introduced via nucleophilic substitution reactions, where diphenylamine reacts with the triazine core.
Attachment of Thioacetate Groups: The thioacetate groups are attached through thiol-ene reactions, where thiol groups react with vinyl acetate under UV light or radical initiators.
Dinonyl Substitution: The final step involves the substitution of the triazine core with dinonyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetate groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine core, leading to the formation of partially or fully reduced triazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diphenylamino and triazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine and diphenylamino derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Medicine
Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic properties allow it to interact with electron-rich or electron-deficient sites in target molecules.
Binding to Proteins: It can bind to specific proteins, altering their function and activity.
Pathway Modulation: The compound can modulate biochemical pathways by interacting with key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(diphenylamino)-1,3,5-triazine: Similar triazine core with diphenylamino groups but lacks thioacetate and dinonyl substitutions.
2,4,6-Tris(thiophenyl)-1,3,5-triazine: Contains thio groups but lacks diphenylamino and dinonyl substitutions.
2,4,6-Tris(alkyl)-1,3,5-triazine: Contains alkyl groups but lacks diphenylamino and thioacetate substitutions.
Uniqueness
Dinonyl 2,2’-[[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]bis(thio)]diacetate is unique due to its combination of diphenylamino, thioacetate, and dinonyl groups, which confer distinct electronic, optical, and chemical properties. This makes it particularly valuable in applications requiring specific interactions and functionalities.
Properties
IUPAC Name |
nonyl 2-[[4-(2-nonoxy-2-oxoethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N4O4S2/c1-3-5-7-9-11-13-21-27-44-33(42)29-46-36-38-35(41(31-23-17-15-18-24-31)32-25-19-16-20-26-32)39-37(40-36)47-30-34(43)45-28-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,27-30H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULFIIKLQASHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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